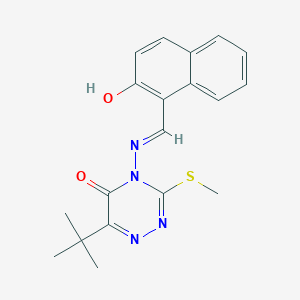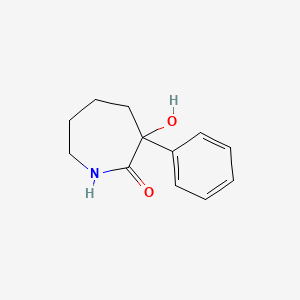![molecular formula C22H19N3O2S B2558945 Benzo[d]thiazol-2-yl(4-(chinolin-8-yloxy)piperidin-1-yl)methanon CAS No. 2034243-13-3](/img/structure/B2558945.png)
Benzo[d]thiazol-2-yl(4-(chinolin-8-yloxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a compound that has been explored for its potential biological activities. The compound is a hybrid structure that combines benzo[d]thiazole and quinoline moieties, which are known for their pharmacological properties. The benzo[d]thiazole is a heterocyclic compound that has been incorporated into various drugs due to its bioactive nature. Similarly, quinoline derivatives are known for their anticancer and antimicrobial activities. The combination of these two structures into one molecule could potentially enhance the biological activity and specificity of the compound .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone derivatives involves the reaction of substituted-2-(4-amino phenyl)benzo[d]thiazole with 3-(2-bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one in the presence of glacial acetic acid. This reaction yields a series of novel compounds characterized by their spectral (IR, 1H NMR, 13C NMR, and MS) and elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. The IR spectra confirm the presence of the ketone functional group, while the NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The mass spectrometry data further supports the molecular weight and structure of the synthesized compounds .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl moiety in these compounds is reactive and can participate in various chemical reactions. The presence of the ketone group allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The chemical reactivity of these compounds can also be studied through docking studies to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are essential for their potential application as drugs. The cytotoxicity screening studies have shown that cancer cells are sensitive to these compounds, indicating their potential use in cancer therapy. Additionally, some derivatives have shown interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli . The anti-mycobacterial activity of similar compounds has also been reported, with some derivatives showing low cytotoxicity and promising therapeutic indices .
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Neuere Studien haben die Synthese neuer Benzothiazol-basierter Verbindungen mit signifikanter Aktivität gegen Mycobacterium tuberculosis hervorgehoben. Die betreffende Verbindung mit ihrer Benzothiazol-Einheit könnte möglicherweise hinsichtlich ihrer Wirksamkeit bei der Bekämpfung von Tuberkulose untersucht werden. Die inhibitorischen Konzentrationen solcher Moleküle wurden mit Standardmedikamenten verglichen, und Molekül-Docking-Studien deuten darauf hin, dass sie als potente Inhibitoren mit verstärkter Antituberkulose-Aktivität dienen könnten .
Entzündungshemmende Anwendungen
Das Strukturmotiv von Benzo[d]thiazol wurde in Verbindungen integriert, die entzündungshemmende Eigenschaften aufweisen. Diese Verbindungen wurden synthetisiert und charakterisiert, und ihre biologischen Aktivitäten wurden durch In-vitro- und In-silico-Ansätze bestätigt. Sie haben eine signifikante Hemmung von COX-Enzymen gezeigt, die Schlüsselziele bei der Behandlung von Entzündungen sind .
Quorum-Sensing-Hemmung
Im Bereich der Mikrobiologie spielt Quorum-Sensing eine entscheidende Rolle in der bakteriellen Kommunikation. Verbindungen mit einer Benzo[d]thiazol-Struktur wurden entwickelt und synthetisiert, um als neuartige Quorum-Sensing-Inhibitoren zu fungieren. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Strategien zur Bekämpfung von Antibiotikaresistenz .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only, indicating that it may pose hazards if improperly handled or used outside of a controlled research environment.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)


![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)